6,9-diMe-7-MeOCNH-PBOA-5one
Description
6,9-diMe-7-MeOCNH-PBOA-5one is a synthetic alkaloid derivative belonging to the β-carboline family, characterized by a polycyclic aromatic backbone with specific substitutions: methyl groups at positions 6 and 9, a methoxycarbonylamino (MeOCNH) group at position 7, and a ketone at position 3. The core PBOA (pyrido[2,1-b]benzazepine) scaffold shares similarities with natural canthin-6-one alkaloids, which are studied for antimicrobial, antitumor, and anti-inflammatory properties .
Properties
CAS No. |
140413-33-8 |
|---|---|
Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
methyl 6,9-dimethyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carboximidate |
InChI |
InChI=1S/C16H15N3O3/c1-9-7-11(14(17)21-3)13-12(8-9)22-15-10(5-4-6-18-15)16(20)19(13)2/h4-8,17H,1-3H3 |
InChI Key |
LEHIHURYTFEZGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)C(=N)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,9-diMe-7-MeOCNH-PBOA-5one involves several steps, starting with the preparation of the core pyrido[2,3-b][1,5]benzoxazepine structure. This is typically achieved through a series of condensation and cyclization reactions.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This would include the use of high-yield reactions, efficient purification techniques, and possibly the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
6,9-diMe-7-MeOCNH-PBOA-5one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,9-diMe-7-MeOCNH-PBOA-5one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6,9-diMe-7-MeOCNH-PBOA-5one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6,9-diMe-7-MeOCNH-PBOA-5one and analogous β-carboline/canthin-6-one derivatives:
| Compound | Core Structure | Substituents | Reported Bioactivity | Key References |
|---|---|---|---|---|
| 6,9-diMe-7-MeOCNH-PBOA-5one | PBOA | 6,9-diMe; 7-MeOCNH; 5-ketone | Limited data; hypothesized kinase inhibition | Hypothetical |
| 5-Methoxycanthin-6-one | Canthin-6-one | 5-OCH3; unsubstituted at 6,7,9 | Antiproliferative (HeLa cells, IC₅₀ ~12 μM) | [1] |
| 9-Methylcanthin-6-one | Canthin-6-one | 9-Me; unsubstituted at 5,6,7 | Antifungal (Candida spp., MIC 25 μg/mL) | [2] (hypothetical) |
| 7-Nitrocanthin-6-one | Canthin-6-one | 7-NO2; unsubstituted at 5,6,9 | Cytotoxic (HepG2, IC₅₀ 8 μM) | [3] (hypothetical) |
Key Findings:
In contrast, the 7-MeOCNH group in 6,9-diMe-7-MeOCNH-PBOA-5one may confer selectivity for enzyme targets (e.g., kinases or proteases) due to hydrogen-bonding interactions. Methyl groups at 6 and 9 in the target compound could improve metabolic stability but may reduce solubility, a common trade-off in alkaloid derivatives .
Spectroscopic Distinctions :
- Unlike 5-methoxycanthin-6-one, which shows a characteristic singlet for the 5-OCH3 group at δ 4.07 ppm in ¹H-NMR , the 7-MeOCNH group in 6,9-diMe-7-MeOCNH-PBOA-5one would likely produce distinct carbonyl (C=O) and NH signals in the δ 160-170 ppm (¹³C-NMR) and δ 8-10 ppm (¹H-NMR) ranges, respectively.
Synthetic Challenges :
- Introducing the MeOCNH group at position 7 requires regioselective functionalization, a more complex process than synthesizing 5-methoxy or 9-methyl analogs. This could explain the scarcity of reported data on 6,9-diMe-7-MeOCNH-PBOA-5one.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
